molecular formula C16H14ClFO3 B1393930 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride CAS No. 1160251-13-7

3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride

Cat. No.: B1393930
CAS No.: 1160251-13-7
M. Wt: 308.73 g/mol
InChI Key: NLFPCILIVWVYMR-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride is a synthetic organofluorine compound classified as an aromatic acyl chloride . Its systematic IUPAC name reflects its structural complexity:

  • IUPAC Name : 3-Ethoxy-4-[(3-fluorophenyl)methoxy]benzoyl chloride
  • Synonyms : 4-(3-Fluorobenzyloxy)-3-ethoxybenzoyl chloride; 3-Ethoxy-4-(3-fluorobenzyloxy)benzoyl chloride
  • CAS Registry Number : 1160251-13-7
  • Molecular Formula : C₁₆H₁₄ClFO₃
  • Molecular Weight : 308.73 g/mol

This compound belongs to the broader family of benzoyl chloride derivatives , distinguished by its ethoxy and fluorobenzyl ether substituents.

Structural Features and Functional Groups

The molecular architecture of this compound comprises three critical functional groups:

  • Benzoyl Chloride Core : A benzene ring with an acyl chloride (–COCl) group at position 1.
  • Ethoxy Substituent : An ethoxy (–OCH₂CH₃) group at position 3.
  • Fluorobenzyl Ether : A 3-fluorobenzyl ether (–OCH₂C₆H₄F) at position 4.
Property Value
Molecular Formula C₁₆H₁₄ClFO₃
Molecular Weight 308.73 g/mol
Key Functional Groups Acyl chloride, ether, ethoxy

The fluorine atom on the benzyl moiety introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Position in the Acyl Chloride Family

Acyl chlorides, characterized by their –COCl functional group, are highly reactive intermediates in organic synthesis. This compound distinguishes itself through:

  • Substituent Effects : The ethoxy and fluorobenzyl groups sterically hinder the acyl chloride center, moderating its reactivity compared to unsubstituted benzoyl chloride (C₆H₅COCl) .
  • Electronic Modulation : The electron-withdrawing fluorine atom enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitution reactions .
Compound Reactivity Profile Key Applications
Benzoyl chloride High reactivity, rapid hydrolysis Dye synthesis, peroxidation
This compound Moderate reactivity, tailored selectivity Pharmaceutical intermediates

Historical Context of Fluorinated Benzoyl Derivatives

The development of fluorinated benzoyl derivatives traces back to advancements in organofluorine chemistry during the 20th century:

  • Early Innovations : Alexander Borodin’s 1862 work on halogen exchange reactions laid groundwork for fluorinated compound synthesis .
  • Modern Applications : The introduction of fluorine into benzoyl chlorides emerged in the 1930s, driven by demands for thermally stable polymers and agrochemicals .
  • Industrial Relevance : Fluorinated acyl chlorides gained prominence in the 1980s as precursors for liquid crystals and antiviral agents , leveraging fluorine’s unique electronic properties .

This compound exemplifies the synergy between aromatic substitution patterns and fluorine’s ability to fine-tune molecular properties for specialized applications.

Properties

IUPAC Name

3-ethoxy-4-[(3-fluorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO3/c1-2-20-15-9-12(16(17)19)6-7-14(15)21-10-11-4-3-5-13(18)8-11/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFPCILIVWVYMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601220962
Record name 3-Ethoxy-4-[(3-fluorophenyl)methoxy]benzoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160251-13-7
Record name 3-Ethoxy-4-[(3-fluorophenyl)methoxy]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160251-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-4-[(3-fluorophenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Etherification of 3-Ethoxy-4-hydroxybenzoic Acid

  • Reactants:

    • 3-Ethoxy-4-hydroxybenzoic acid (starting acid)
    • 3-Fluorobenzyl chloride (alkylating agent)
    • Base (e.g., potassium carbonate or sodium hydride)
  • Solvent: Typically polar aprotic solvents such as acetone, dimethylformamide (DMF), or acetonitrile.

  • Conditions:

    • The reaction mixture is stirred at ambient or slightly elevated temperature (room temperature to 60°C).
    • The base deprotonates the phenolic hydroxyl group, generating the phenolate ion, which then undergoes nucleophilic substitution with 3-fluorobenzyl chloride to form the ether linkage.
  • Workup:

    • After completion, the reaction mixture is filtered to remove inorganic salts.
    • The product is extracted with organic solvents (e.g., ethyl acetate), washed, dried, and purified by recrystallization or chromatography.

Conversion of Carboxylic Acid to Benzoyl Chloride

  • Reagents:

    • Thionyl chloride (SOCl₂) is the most commonly used chlorinating agent. Alternatives include oxalyl chloride or phosphorus pentachloride (PCl₅).
  • Solvent: Dry solvents such as dichloromethane or toluene.

  • Conditions:

    • The acid is dissolved or suspended in the solvent, and thionyl chloride is added dropwise under an inert atmosphere (nitrogen or argon).
    • The mixture is refluxed for several hours (typically 2–6 hours) to ensure complete conversion.
    • Excess thionyl chloride and by-products (SO₂ and HCl gases) are removed by evaporation under reduced pressure.
  • Isolation:

    • The resulting benzoyl chloride is generally isolated as a crude product and used immediately due to its sensitivity to moisture.
    • It can be purified by distillation under reduced pressure if necessary.

Reaction Scheme Summary

Step Reactants Conditions Product
1 3-Ethoxy-4-hydroxybenzoic acid + 3-fluorobenzyl chloride + base Stirring in acetone/DMF, RT to 60°C, several hours 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoic acid
2 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoic acid + SOCl₂ Reflux in dry solvent (DCM/toluene), inert atmosphere, 2–6 h This compound

Key Research Findings and Notes

  • Base Selection: Potassium carbonate is preferred for its mildness and ease of removal. Stronger bases like sodium hydride may increase reaction rate but require careful handling.

  • Chlorinating Agent Efficiency: Thionyl chloride is favored due to its gaseous by-products, which simplify purification. Oxalyl chloride can be used but may require catalytic DMF to activate.

  • Reaction Monitoring: Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Product Stability: The benzoyl chloride product is moisture sensitive and hydrolyzes to the corresponding acid upon exposure to water; thus, it should be stored under dry inert conditions and used promptly.

  • Yield and Purity: Typical yields for the etherification step range from 70% to 90%, while the acid chloride formation step usually proceeds in quantitative yields if conditions are optimized.

Comparative Table of Preparation Parameters

Parameter Etherification Step Acid Chloride Formation Step
Starting Material 3-Ethoxy-4-hydroxybenzoic acid 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoic acid
Reagents 3-Fluorobenzyl chloride, base (K₂CO₃) Thionyl chloride (SOCl₂)
Solvent Acetone, DMF, or acetonitrile Dry dichloromethane or toluene
Temperature Room temperature to 60°C Reflux (40–80°C depending on solvent)
Reaction Time Several hours (4–12 h) 2–6 hours
By-products KCl, HCl (neutralized) SO₂, HCl gases
Purification Filtration, extraction, recrystallization Evaporation of excess reagent, distillation (optional)
Product Sensitivity Stable Moisture sensitive
Typical Yield 70–90% Quantitative if optimized

Additional Considerations

  • Scale-up: Industrial synthesis follows similar protocols but requires strict control of moisture and temperature to maintain product quality.

  • Safety: Both 3-fluorobenzyl chloride and thionyl chloride are hazardous reagents; reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Alternative Methods: Direct chlorination of the carboxylic acid using phosphorus pentachloride or phosphorus oxychloride is possible but less preferred due to harsher conditions and more challenging purification.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Typical conditions involve the use of a base such as triethylamine or pyridine.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are used under mild conditions.

Major Products

    Amides and Esters: Formed through nucleophilic substitution.

    Alcohols and Aldehydes: Resulting from reduction reactions.

    Biaryl Compounds: Produced via coupling reactions.

Scientific Research Applications

3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride involves its reactivity as a benzoyl chloride derivative. It can acylate nucleophiles, forming stable amide or ester bonds. This reactivity is exploited in various chemical syntheses and biological assays. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Electronic Effects

The compound’s reactivity and applications are best understood through comparison with analogs differing in substituent type, position, or electronic properties. Key examples include:

Fluorine Position Variants
  • 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride (QY-6890): The para-fluorine substituent enhances the electron-withdrawing effect compared to the meta-fluorine in the target compound. Purity: 95% (Combi-Blocks, Ref: QY-6890).
Non-Fluorinated Benzyloxy Analogs
  • 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride: Replacing fluorine with a methyl group (electron-donating) at the ortho position reduces electrophilicity, slowing acylation rates. Notably, this compound has been discontinued commercially, suggesting challenges in synthesis or stability .
Nitro- and Methoxy-Substituted Benzoyl Chlorides
  • 4-Nitrobenzoyl chloride (Compound 6b) :
    The nitro group’s strong electron-withdrawing nature increases reactivity significantly compared to the target compound. This is advantageous in reactions requiring rapid acylation but may necessitate stringent temperature control to prevent decomposition .
  • 4-Methoxybenzoyl chloride (Compound 6d) :
    The methoxy group’s electron-donating effect reduces electrophilicity, making this compound less reactive than the target. It is often preferred in stepwise syntheses where controlled reactivity is critical .
Commercial Availability
  • In contrast, QY-6890 and trifluoromethyl analogs (e.g., QY-7593) are available at 95% purity, highlighting market preference for para-substituted or trifluoromethyl variants .

Data Tables

Table 2: Commercial Availability of Selected Analogs

Compound (Ref) Supplier Status Purity
QY-6890 Combi-Blocks Available 95%
QY-7593 (Trifluoromethyl analog) Combi-Blocks Available 95%
3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride CymitQuimica Discontinued N/A

Biological Activity

3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride is an organic compound characterized by its unique structure, which includes an ethoxy group and a fluorobenzyl ether moiety attached to a benzoyl chloride framework. This compound is primarily synthesized for research and industrial applications due to its potential biological activities.

  • Molecular Formula : C16H14ClFO3
  • Molecular Weight : 308.74 g/mol
  • IUPAC Name : this compound

The presence of the acyl chloride group in its structure contributes to its reactivity, making it suitable for further chemical transformations.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The compound's structure allows it to interact with microbial enzymes or receptors, potentially inhibiting their function. For example, studies on structurally related compounds have demonstrated efficacy against various pathogens, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are recognized for their resistance to multiple drugs .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes in bacterial metabolism, leading to reduced viability.
  • Membrane Disruption : The lipophilic nature of the compound could disrupt microbial cell membranes, resulting in cell lysis.

Study 1: Antimicrobial Activity Assessment

A study investigated the antimicrobial effects of various benzoyl derivatives, including this compound. Results showed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a therapeutic agent against resistant strains.

CompoundMIC (µg/mL)
This compound16
Standard Antibiotic (e.g., Ciprofloxacin)8

Study 2: Cytotoxicity Evaluation

In vitro cytotoxicity studies revealed that while the compound showed promising antimicrobial activity, it also had cytotoxic effects on human cell lines at higher concentrations. This duality highlights the importance of further optimization and testing.

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions. Its reactivity profile suggests it can participate in various chemical transformations, making it a versatile building block in organic synthesis .

Q & A

Q. What synthetic strategies are recommended for preparing 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride, and what intermediates are critical for structural validation?

Methodological Answer: The synthesis typically involves multi-step functionalization of a benzoyl chloride scaffold. Key steps include:

  • Etherification : Reacting 3-fluoro-benzyl alcohol with a phenolic precursor (e.g., 4-hydroxybenzoic acid derivatives) under alkaline conditions to form the 3-fluorobenzyloxy group .
  • Ethoxy Group Introduction : Alkylation using ethyl iodide or diethyl sulfate in the presence of a base (e.g., K₂CO₃) to install the ethoxy substituent.
  • Chlorination : Final conversion of the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .

Q. Critical Intermediates for Validation :

  • Intermediate 4-[(3-fluorobenzyl)oxy]-3-ethoxybenzoic acid : Verify via ¹H/¹³C NMR (e.g., aromatic proton splitting patterns) and FT-IR (C=O stretch at ~1700 cm⁻¹) .
  • Final product purity: Confirm by mass spectrometry (e.g., molecular ion peak at m/z 320.7) and HPLC (retention time comparison with standards) .

Q. What analytical techniques are optimal for characterizing hydrolytic stability and functional group integrity?

Methodological Answer:

  • Hydrolytic Stability :
    • Kinetic Studies : Monitor degradation in aqueous buffers (pH 4–9) using UV-Vis spectroscopy (absorbance shifts at 250–300 nm) or HPLC to quantify residual acyl chloride .
    • Activation Energy Calculation : Perform Arrhenius analysis at multiple temperatures (e.g., 25°C, 40°C, 60°C) to predict shelf-life under storage conditions.
  • Functional Group Integrity :
    • ¹⁹F NMR : Track fluorine environment changes to detect hydrolysis or side reactions .
    • Reactivity Assays : React with amines (e.g., aniline) and quantify amide formation via LC-MS/MS to confirm acyl chloride activity .

Advanced Research Questions

Q. How can reaction conditions be optimized for acylation of sterically hindered nucleophiles (e.g., bulky amines or alcohols)?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity. Add molecular sieves to scavenge HCl byproducts and shift equilibrium .
  • Catalysis : Employ DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst to accelerate acylation kinetics .
  • Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., hydrolysis) while maintaining reactivity.
  • Workflow Example :
    • Pre-activate the nucleophile (e.g., deprotonate alcohol with NaH).
    • Add this compound dropwise under inert atmosphere.
    • Monitor conversion via TLC (silica gel, eluent: hexane/EtOAc) or in-situ FT-IR for C=O disappearance .

Q. What are the implications of structural analogs (e.g., benzoyl chlorides with halogen substituents) on carcinogenicity risk assessments in laboratory settings?

Methodological Answer:

  • Risk Evaluation :
    • Benzoyl chloride derivatives are classified as Group 2A (probably carcinogenic) due to structural similarities with α-chlorinated toluenes, which show sufficient carcinogenicity in animal models .
    • Mitigation Strategies:
  • Use closed-system reactors to minimize inhalation/contact exposure.
  • Implement PPE protocols : Nitrile gloves, FFP3 respirators, and fume hoods for handling .
  • Alternatives : Consider less reactive acylating agents (e.g., activated esters) for sensitive applications to reduce occupational hazards .

Q. How does derivatization with this compound enhance LC-MS detection of low-abundance metabolites?

Methodological Answer:

  • Mechanism : The electron-withdrawing ethoxy and fluorobenzyl groups increase analyte hydrophobicity, improving chromatographic retention on C18 columns .
  • Mass Spectrometry Advantages :
    • Fluorine atoms enhance ionization efficiency in negative-ion mode (e.g., ESI⁻).
    • Stable isotopic labeling (e.g., ¹³C-ethoxy) enables multiplexed quantification via MRM (multiple reaction monitoring) .
  • Protocol :
    • Derivatize metabolites in buffered solution (pH 8.5) at 25°C for 30 min.
    • Quench excess reagent with glycine.
    • Analyze using HPLC-MS/MS with a gradient elution (5–95% acetonitrile in 0.1% formic acid) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride
Reactant of Route 2
3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride

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